![molecular formula C10H11Br2N B14261202 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile CAS No. 188997-86-6](/img/structure/B14261202.png)
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dibromospiro[24]heptan-1-yl)prop-2-enenitrile is an organic compound characterized by a spirocyclic structure with two bromine atoms and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile typically involves the reaction of a suitable spirocyclic precursor with brominating agents. One common method is the bromination of spiro[2.4]heptane derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents or organolithium compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds (e.g., n-butyllithium) in ether solvents.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition with Grignard reagents can produce tertiary alcohols.
Aplicaciones Científicas De Investigación
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitrile group can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2-Dichlorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Difluorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Diiodospiro[2.4]heptan-1-yl)prop-2-enenitrile
Uniqueness
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Propiedades
Número CAS |
188997-86-6 |
|---|---|
Fórmula molecular |
C10H11Br2N |
Peso molecular |
305.01 g/mol |
Nombre IUPAC |
3-(2,2-dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11Br2N/c11-10(12)8(4-3-7-13)9(10)5-1-2-6-9/h3-4,8H,1-2,5-6H2 |
Clave InChI |
BSEULJLUBKCVDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(C2(Br)Br)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


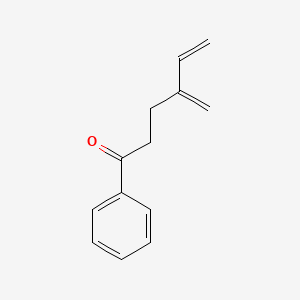
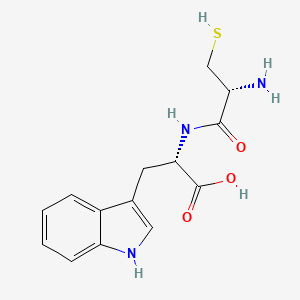


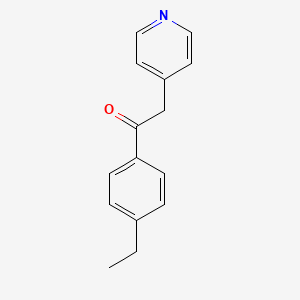
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
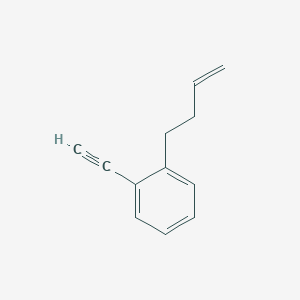
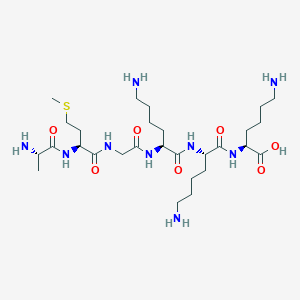
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)

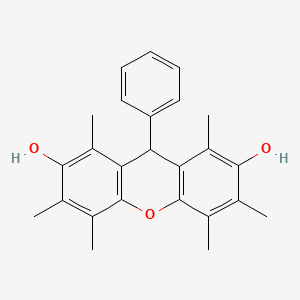
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)

